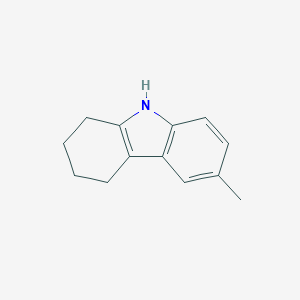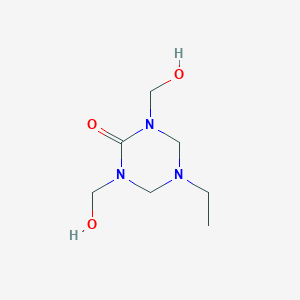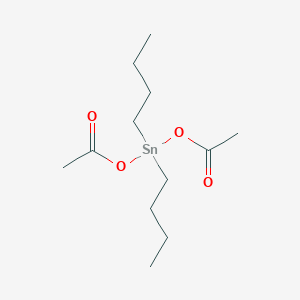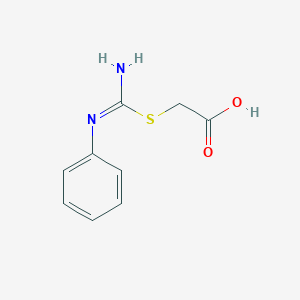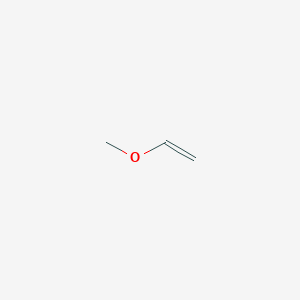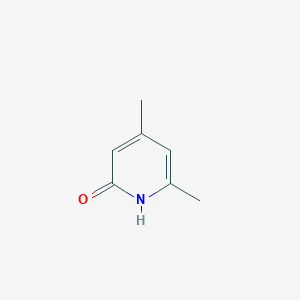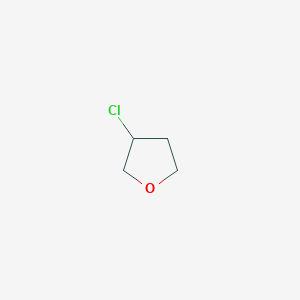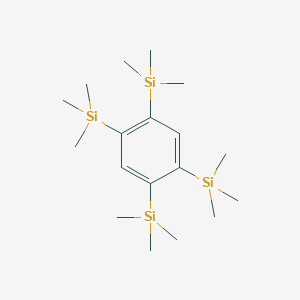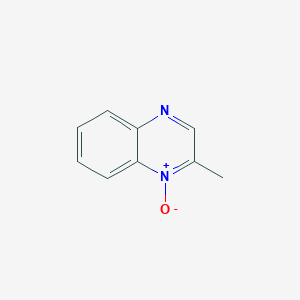
2-Methylquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylquinoxaline 1-oxide (MeIQx) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent mutagen and carcinogen that has been found in cooked meat and fish. MeIQx is formed during the cooking process of meat and fish, especially when they are grilled, roasted, or fried. This compound has been extensively studied due to its potential health effects on humans.
作用机制
2-Methylquinoxaline 1-oxide is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These reactive intermediates can also form adducts with proteins and lipids, leading to cellular damage. The mechanism of action of 2-Methylquinoxaline 1-oxide involves the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.
生化和生理效应
2-Methylquinoxaline 1-oxide has been shown to induce tumors in various animal models, including rats and mice. It has been found to cause tumors in the liver, colon, bladder, and mammary glands. 2-Methylquinoxaline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In addition, 2-Methylquinoxaline 1-oxide has been found to affect the immune system and alter gene expression.
实验室实验的优点和局限性
2-Methylquinoxaline 1-oxide is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis. It can be used to investigate the effects of dietary mutagens on cancer development and to assess the risk of exposure to these compounds. However, 2-Methylquinoxaline 1-oxide has limitations in terms of its relevance to human exposure. The levels of 2-Methylquinoxaline 1-oxide found in cooked meat and fish are much lower than the levels used in laboratory studies. Therefore, caution should be taken when extrapolating the results of animal studies to human health effects.
未来方向
There are several future directions for research on 2-Methylquinoxaline 1-oxide. One area of research is to investigate the effects of low-dose exposure to 2-Methylquinoxaline 1-oxide on cancer development. Another area of research is to identify biomarkers of 2-Methylquinoxaline 1-oxide exposure and to develop methods for assessing dietary exposure to this compound. In addition, future research could focus on identifying dietary factors that can modulate the effects of 2-Methylquinoxaline 1-oxide on cancer development. Finally, research could be directed towards developing strategies for reducing the formation of 2-Methylquinoxaline 1-oxide during the cooking process of meat and fish.
合成方法
2-Methylquinoxaline 1-oxide can be synthesized by various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide or nitric oxide. Another method involves the reaction of 2-methylquinoxaline with sodium hypochlorite. These methods have been used to produce 2-Methylquinoxaline 1-oxide in the laboratory for scientific research purposes.
科学研究应用
2-Methylquinoxaline 1-oxide has been widely studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanisms of DNA damage and repair. 2-Methylquinoxaline 1-oxide has also been used in animal studies to investigate the effects of dietary exposure to this compound on cancer development. In addition, 2-Methylquinoxaline 1-oxide has been used as a biomarker for assessing human exposure to dietary mutagens.
属性
CAS 编号 |
18916-44-4 |
|---|---|
产品名称 |
2-Methylquinoxaline 1-oxide |
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-9(8)11(7)12/h2-6H,1H3 |
InChI 键 |
KMMAYSLYWWTEKF-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



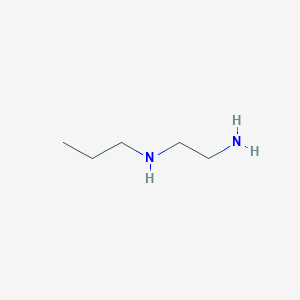
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
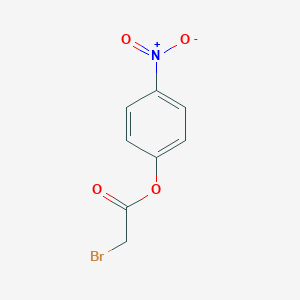
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
